molecular formula C5H10O2 B3115671 4-Methoxybutanal CAS No. 21071-24-9

4-Methoxybutanal

Cat. No.: B3115671
CAS No.: 21071-24-9
M. Wt: 102.13 g/mol
InChI Key: ZRMAOFSYSYAOHQ-UHFFFAOYSA-N
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Description

4-Methoxybutanal is an organic compound with the molecular formula C5H10O2. It is a colorless liquid with a characteristic odor and is primarily used in organic synthesis. The compound is also known by its IUPAC name, this compound, and has a molecular weight of 102.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxybutanal can be synthesized through various methods. One common synthetic route involves the reaction of 4-methoxybenzaldehyde with nitromethane, ammonium acetate, and glacial acetic acid to obtain 4-methoxy-beta-nitrostyrolene. This intermediate is then reduced using activated zinc powder and hydrochloric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the hydroformylation of isobutene, followed by methoxylation. This method ensures a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybutanal undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

  • Oxidation: 4-Methoxybutanoic acid
  • Reduction: 4-Methoxybutanol
  • Substitution: Various substituted derivatives

Scientific Research Applications

4-Methoxybutanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of biochemical pathways and enzyme reactions.

    Medicine: this compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: It is employed in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 4-methoxybutanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which are crucial intermediates in many biochemical reactions. The compound can also undergo nucleophilic addition reactions, leading to the formation of various adducts that play significant roles in biological systems .

Comparison with Similar Compounds

  • 3-Methoxybutanal
  • 4-Methoxybenzaldehyde
  • 4-Methoxybutanol

Comparison: 4-Methoxybutanal is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Compared to 3-methoxybutanal, it has a different position of the methoxy group, leading to distinct reactivity and applications. 4-Methoxybenzaldehyde, while similar, has an aromatic ring, which significantly alters its chemical behavior. 4-Methoxybutanol, on the other hand, is the reduced form of this compound and has different properties and uses .

Properties

IUPAC Name

4-methoxybutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-7-5-3-2-4-6/h4H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMAOFSYSYAOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101316663
Record name 4-Methoxybutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21071-24-9
Record name 4-Methoxybutanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21071-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxybutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxybutanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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